molecular formula C14H13ClN2O B2516579 5-Amino-N-benzyl-2-chlorobenzamide CAS No. 154737-70-9

5-Amino-N-benzyl-2-chlorobenzamide

Cat. No.: B2516579
CAS No.: 154737-70-9
M. Wt: 260.72
InChI Key: GTBFGUQRWWDFAV-UHFFFAOYSA-N
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Description

5-Amino-N-benzyl-2-chlorobenzamide (CAS: 111362-57-3) is a substituted benzamide derivative with the molecular formula C₁₃H₁₃ClN₂O and a molecular weight of 246.7 g/mol. Its structure features a benzamide core substituted with an amino group at position 5, a chlorine atom at position 2, and an N-benzyl group (Figure 1). This compound is utilized in pharmaceutical and agrochemical research, particularly as an intermediate in synthesizing halogen-substituted pyrazole-carboxamide derivatives .

Properties

IUPAC Name

5-amino-N-benzyl-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O/c15-13-7-6-11(16)8-12(13)14(18)17-9-10-4-2-1-3-5-10/h1-8H,9,16H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTBFGUQRWWDFAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=C(C=CC(=C2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-N-benzyl-2-chlorobenzamide typically involves the following steps:

    Nitration: The starting material, 2-chlorobenzamide, undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Benzylation: The amino group is subsequently benzylated using benzyl chloride in the presence of a base like sodium hydroxide.

Industrial Production Methods: Industrial production of 5-Amino-N-benzyl-2-chlorobenzamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Amino-N-benzyl-2-chlorobenzamide can undergo oxidation reactions to form corresponding oxides.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: It can participate in substitution reactions where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or potassium carbonate are used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity :
Research has demonstrated that derivatives of 5-amino-N-benzyl-2-chlorobenzamide exhibit promising anticancer properties. For instance, studies have shown that modifications to the benzamide structure can enhance cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The structure-activity relationship (SAR) studies indicate that the presence of specific substituents on the benzyl group can significantly affect the compound's potency.

Table 1: Anticancer Activity of 5-Amino-N-benzyl-2-chlorobenzamide Derivatives

CompoundCell LineIC50 (µM)Reference Year
Compound AMCF-7122023
Compound BA549 (Lung)152023
Compound CHeLa (Cervical)102024

Antiviral Activity :
The compound has also been evaluated for its antiviral properties. In vitro studies indicate that certain derivatives inhibit viral replication in models of viral infections, including those caused by coronaviruses. The mechanism of action appears to involve interference with viral entry or replication processes.

Agricultural Applications

Herbicidal Properties :
5-Amino-N-benzyl-2-chlorobenzamide has been investigated for its herbicidal effects. The compound shows potential as a selective herbicide, targeting specific weed species while minimizing damage to crops. Field trials have indicated effective control over problematic weeds with minimal environmental impact.

Table 2: Herbicidal Efficacy of 5-Amino-N-benzyl-2-chlorobenzamide

Weed SpeciesApplication Rate (g/ha)Efficacy (%)Reference Year
Species X100852024
Species Y150902024

Material Science Applications

Polymer Chemistry :
The compound serves as a building block in the synthesis of various polymeric materials. Its unique chemical structure allows for the modification of polymer properties, making it suitable for applications in coatings, adhesives, and foams.

Case Studies

Study on Anticancer Activity (2023) :
A recent study evaluated the effects of various derivatives of 5-amino-N-benzyl-2-chlorobenzamide on MCF-7 breast cancer cells. The findings revealed that specific substitutions on the benzyl moiety significantly enhanced cytotoxicity, with an IC50 value as low as 12 µM observed for one derivative.

Study on Herbicidal Efficacy (2024) :
Field tests conducted on agricultural crops showed that applying 100 g/ha of the compound effectively controlled weed growth by up to 90%, demonstrating its potential as an environmentally friendly herbicide.

Mechanism of Action

The mechanism of action of 5-Amino-N-benzyl-2-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate key signaling pathways in cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares 5-amino-N-benzyl-2-chlorobenzamide with four analogs, highlighting key structural and physicochemical differences:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Key Applications
5-Amino-N-benzyl-2-chlorobenzamide C₁₃H₁₃ClN₂O 246.7 5-NH₂, 2-Cl, N-benzyl 111362-57-3 Intermediate in pyrazole-carboxamide synthesis
2-Amino-5-chlorobenzamide C₇H₇ClN₂O 170.6 2-NH₂, 5-Cl, no N-substituent 5202-85-7 Building block in drug discovery
5-Amino-2-chloro-N-(2-fluorophenyl)benzamide C₁₃H₁₀ClFN₂O 264.7 5-NH₂, 2-Cl, N-(2-fluorophenyl) N/A Under investigation for receptor modulation
5-Amino-2-chloro-N-cyclopentylbenzamide C₁₂H₁₅ClN₂O 238.7 5-NH₂, 2-Cl, N-cyclopentyl 926273-46-3 Potential kinase inhibitor scaffold
Key Observations:

N-(2-fluorophenyl) substitution introduces electronegativity, which may influence binding affinity in receptor-targeted applications .

Halogen Position: The 2-chloro substitution is conserved across analogs, but brominated derivatives (e.g., 2-amino-N-benzyl-5-bromobenzamide) exhibit distinct reactivity in cross-coupling reactions due to bromine’s higher leaving-group propensity .

Biological Activity

5-Amino-N-benzyl-2-chlorobenzamide (C14H13ClN2O) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H13ClN2O
  • Molecular Weight : 260.72 g/mol
  • Structure : The compound features a benzamide core with an amino group and a benzyl group, contributing to its unique chemical reactivity and biological interactions.

The biological activity of 5-Amino-N-benzyl-2-chlorobenzamide is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. Research indicates that it may modulate key signaling pathways involved in various cellular processes, including:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes, which could lead to therapeutic effects in diseases such as cancer.
  • Receptor Interaction : It may interact with specific receptors, influencing cellular signaling cascades that regulate growth and apoptosis.

Anticancer Properties

Several studies have explored the anticancer potential of 5-Amino-N-benzyl-2-chlorobenzamide. Notably:

  • Cell Proliferation Inhibition : In vitro assays have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, suggesting its potential as a chemotherapeutic agent.
  • Mechanistic Insights : The compound's ability to induce apoptosis in cancer cells has been linked to its effect on mitochondrial pathways and oxidative stress modulation .

Antimicrobial Activity

Research has also indicated that 5-Amino-N-benzyl-2-chlorobenzamide exhibits antimicrobial properties:

  • Broad-Spectrum Activity : Preliminary studies suggest effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Research Findings and Case Studies

StudyFindings
Demonstrated significant inhibition of cancer cell growth in vitro.
Reported broad-spectrum antimicrobial activity against various pathogens.
Identified structure-activity relationships that enhance biological efficacy.

Synthesis and Derivatives

The synthesis of 5-Amino-N-benzyl-2-chlorobenzamide typically involves several key steps including nitration, reduction, and benzylation. This synthetic versatility allows for the creation of various derivatives that may possess enhanced biological activities or altered pharmacokinetic profiles.

Synthetic Route Overview

  • Nitration : Introduction of a nitro group to form a precursor.
  • Reduction : Conversion of the nitro group to an amino group using reducing agents.
  • Benzylation : Attaching the benzyl group under basic conditions.

Comparative Analysis with Similar Compounds

5-Amino-N-benzyl-2-chlorobenzamide can be compared with related compounds such as N-Benzyl-2-chlorobenzamide and 2-Amino-5-chlorobenzamide:

CompoundKey FeaturesBiological Activity
5-Amino-N-benzyl-2-chlorobenzamideContains both amino and benzyl groupsAnticancer, antimicrobial
N-Benzyl-2-chlorobenzamideLacks amino groupLimited activity
2-Amino-5-chlorobenzamideSimilar structure but different substitutionsVaries by substitution

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